Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Description

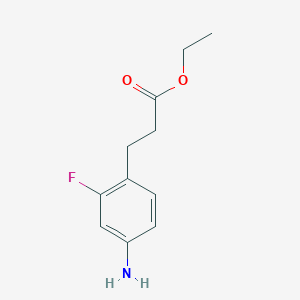

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-amino-2-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYWUAWGVDHBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631080 | |

| Record name | Ethyl 3-(4-amino-2-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865137-77-5 | |

| Record name | Ethyl 3-(4-amino-2-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 4 Amino 2 Fluorophenyl Propanoate and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For Ethyl 3-(4-amino-2-fluorophenyl)propanoate, several strategic disconnections can be envisioned, highlighting the key bond formations that underpin the synthetic strategies discussed in subsequent sections.

The primary disconnections for the target molecule focus on the C-N and C-C bonds of the 3-aminopropanoate backbone:

C-N Bond Disconnection: Cleavage of the bond between the nitrogen atom and the β-carbon (C3) of the propanoate chain suggests a precursor such as an α,β-unsaturated ester, specifically ethyl 2-fluoro-4-aminocinnamate. The synthesis would then involve a conjugate reduction or a Michael addition of an amine equivalent. A more common approach in this vein is the addition of an amine to an acrylate (B77674), which disconnects the molecule to a substituted aniline (B41778) and ethyl acrylate.

Cα-Cβ Bond Disconnection: Disconnecting the bond between the α and β carbons points towards a strategy involving the reaction of a nucleophilic acetate (B1210297) or malonate equivalent with an electrophilic benzylamine (B48309) derivative. This is characteristic of condensation reactions like the Knoevenagel condensation.

Ester Disconnection: A simple disconnection at the ester functional group suggests that the final step could be the esterification of the corresponding carboxylic acid, 3-(4-amino-2-fluorophenyl)propanoic acid. This places the challenge on the synthesis of the precursor acid.

These disconnections form the basis for the classical synthetic approaches detailed below, including condensation/reduction sequences, Michael additions, and final-step esterifications.

Classical Synthetic Approaches

The synthesis of this compound and its analogues can be accomplished using several established organic chemistry reactions. These methods offer flexibility in starting materials and reaction conditions.

A common and effective strategy involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, followed by reduction steps to yield the desired saturated β-amino ester.

The Knoevenagel condensation is a powerful tool for C-C bond formation. researchgate.net In this approach, a substituted benzaldehyde (B42025) is reacted with an active methylene compound, such as a nitroacetate (B1208598) ester, in the presence of a basic catalyst. The resulting α,β-unsaturated intermediate can then be reduced to form the final product.

For the synthesis of the target molecule, the process would begin with 2-fluoro-4-nitrobenzaldehyde. This aldehyde undergoes a Knoevenagel condensation with an appropriate active methylene compound. The resulting unsaturated nitro compound is then subjected to a series of reductions. First, the carbon-carbon double bond is reduced, followed by the reduction of the nitro group to an amine.

A related, efficient synthesis for an analogue, ethyl 3-(3-aminophenyl)propanoate, employs a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid. nih.gov This is followed by the reduction of the intermediate 3-(3-nitrophenyl)propanoic acid using stannous chloride in ethanol (B145695), which concurrently reduces the nitro group and esterifies the carboxylic acid. nih.gov

Table 1: Knoevenagel Condensation and Reduction for Phenylpropanoate Synthesis

| Starting Aldehyde | Condensation Partner | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 3-Nitrobenzaldehyde | Meldrum's acid | Stannous Chloride (in Ethanol) | Ethyl 3-(3-aminophenyl)propanoate | nih.gov |

| Aromatic Aldehydes | Ethyl cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | Cyanoacrylates | scielo.org.mx |

Reductive amination is a versatile method for forming amines from carbonyl compounds. libretexts.org This two-step process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the carbonyl group. libretexts.orgmasterorganicchemistry.com

To synthesize this compound via this route, a suitable keto ester precursor, such as ethyl 3-(2-fluoro-4-nitrophenyl)-3-oxopropanoate, would be required. The synthesis would proceed through the reductive amination of the ketone functionality, followed by the reduction of the nitro group. This method allows for the direct installation of the amine group at the β-position of the propanoate chain.

Table 2: Reagents for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Ammonia (B1221849), Primary or Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls | masterorganicchemistry.com |

The Michael addition, or conjugate addition, is a fundamental reaction for forming C-C and C-heteroatom bonds. nih.gov In the context of synthesizing β-amino esters, this reaction typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester like ethyl acrylate.

A synthetic route for an analogue involves the direct reaction of 2-aminopyridine (B139424) with ethyl acrylate, catalyzed by trifluoromethanesulfonic acid, to produce ethyl 3-(pyridin-2-ylamino)propanoate. google.com This demonstrates the feasibility of adding an amino group directly to the acrylate backbone. For the target molecule, a similar approach would involve the Michael addition of a protected 2-fluoroaniline (B146934) derivative to ethyl acrylate. The choice of protecting group for the aniline would be crucial to modulate its nucleophilicity and prevent side reactions.

Furthermore, organocatalytic asymmetric Michael additions represent a powerful method for creating chiral C-C bonds, highlighting the importance of this reaction type in synthesizing complex and diverse molecular structures. nih.gov Copper-mediated Michael additions of reagents like ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives have also been developed for synthesizing fluorinated amino acids. researchgate.net

Table 3: Examples of Michael Addition for β-Amino Ester Synthesis

| Nucleophile | Michael Acceptor | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Ethyl acrylate | Trifluoromethanesulfonic acid | Ethyl 3-(pyridin-2-ylamino)propanoate | google.com |

| Acetone | trans-β-Nitrostyrene | Organocatalyst | Nitroalkane | nih.gov |

The final step in the synthesis of this compound can be the esterification of its corresponding carboxylic acid, 3-(4-amino-2-fluorophenyl)propanoic acid. This is a common and generally high-yielding transformation. Standard esterification methods, such as Fischer esterification (refluxing the carboxylic acid in ethanol with a catalytic amount of strong acid like sulfuric acid), can be employed.

The synthesis of the precursor carboxylic acid is therefore the central challenge. These acids can be prepared through methods analogous to those described above. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with malonic acid and ammonium (B1175870) acetate in refluxing ethanol can produce 3-amino-3-(4-fluorophenyl)propanoic acid. google.com Similarly, various substituted thiazole (B1198619) propanoic acid derivatives have been synthesized through multi-step sequences involving condensation and cyclization reactions. mdpi.com

As mentioned previously, a notable one-pot reaction involves the use of stannous chloride in ethanol, which achieves both the reduction of a nitro group on the phenyl ring and the esterification of the propanoic acid side chain in a single step. nih.gov

Table 4: Synthesis of Phenylpropanoic Acid Precursors

| Starting Aldehyde | Reagents | Product | Reference |

|---|---|---|---|

| 4-Fluorobenzaldehyde | Malonic acid, Ammonium acetate | 3-Amino-3-(4-fluorophenyl)propanoic acid | google.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-amino-2-fluorophenyl)propanoic acid |

| 2-fluoro-4-aminocinnamate |

| Ethyl acrylate |

| 2-fluoro-4-nitrobenzaldehyde |

| Ethyl 3-(3-aminophenyl)propanoate |

| Meldrum's acid |

| 3-nitrobenzaldehyde |

| 3-(3-nitrophenyl)propanoic acid |

| Ethyl cyanoacetate |

| Benzalmalononitrile |

| Benzaldehyde |

| Malononitrile |

| Ethyl 3-(2-fluoro-4-aminophenyl)-3-oxopropanoate |

| Ethyl 3-(2-fluoro-4-nitrophenyl)-3-oxopropanoate |

| Ethyl 3-(pyridin-2-ylamino)propanoate |

| 2-aminopyridine |

| Ethyl bromodifluoroacetate |

| 3-amino-3-(4-fluorophenyl)propanoic acid |

| 4-fluorobenzaldehyde |

| Malonic acid |

| 3-amino-3-(3-nitro-4-fluorophenyl)propionic acid |

Condensation and Reduction Sequences

Advanced Synthetic Strategies

Advanced synthetic strategies for producing chiral β-amino esters such as this compound are centered on stereoselective and efficient catalytic methods. These approaches are critical for accessing specific stereoisomers, which often exhibit distinct biological activities.

Stereoselective Synthesis

Stereoselective synthesis is paramount for producing enantiomerically pure β-amino acids and their derivatives. Key methods include asymmetric hydrogenation of prochiral precursors, direct asymmetric reductive amination of ketoesters, and enzymatic resolutions.

Asymmetric hydrogenation is a powerful and atom-economical tool for establishing the chiral center in β-amino esters. psu.edu This method typically involves the hydrogenation of a prochiral β-(acylamino)acrylate or a β-keto ester precursor using a chiral transition metal catalyst. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are among the most successful catalysts for this transformation, affording high enantioselectivities. psu.edunih.gov

The hydrogenation of a suitable β-keto ester precursor, for example, ethyl 3-(4-amino-2-fluorophenyl)-3-oxopropanoate, in the presence of a chiral Ru-BINAP catalyst, can yield the corresponding β-hydroxy ester with high enantiomeric excess (ee). nih.gov This intermediate can then be converted to the target β-amino ester. The reaction conditions, including solvent, pressure, and temperature, are optimized to maximize both conversion and enantioselectivity. harvard.edu The success of this method relies on the formation of a stable transient complex between the substrate and the chiral catalyst, which directs the hydrogen addition to one face of the molecule. nih.gov

| Substrate Analogue | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ethyl benzoylacetate | Ru(OAc)₂( (S)-BINAP) | Ethanol | 100 | 95 (R) | nih.govharvard.edu |

| Methyl 3-oxobutanoate | RuCl₂( (R)-BINAP) | Methanol (B129727) | 98 | >99 (R) | nih.govacs.org |

| Ethyl 4-chloro-3-oxobutanoate | RuBr₂( (S)-BINAP) | Ethanol/DCM | 97 | 98 (S) | harvard.edu |

Direct asymmetric reductive amination (DARA) represents a highly efficient, one-pot strategy for synthesizing chiral primary amines from ketones. digitellinc.comresearchgate.net For the synthesis of this compound, this would involve the reaction of a β-keto ester precursor with an ammonia source under hydrogen pressure, catalyzed by a chiral ruthenium complex. researchgate.netacs.org

This method avoids the need to pre-form and isolate imine or enamine intermediates, which can be unstable. digitellinc.com Catalysts such as Ru(OAc)₂((S)-BINAP) have proven effective for the DARA of various β-keto esters, using ammonium salts as the nitrogen source. acs.org The reaction demonstrates high chemoselectivity, with the catalyst promoting the amination pathway over the simple reduction of the ketone, and excellent enantioselectivity, often exceeding 99% ee. researchgate.net The efficiency of this process makes it attractive for large-scale synthesis. researchgate.net

| Substrate Analogue | Catalyst | Amine Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ethyl benzoylacetate | Ru(OAc)₂( (S)-DM-SEGPHOS) | NH₄OAc | 95 | 97.5 | researchgate.netresearchgate.net |

| tert-Butyl 3-oxobutanoate | Ru(OAc)₂( (S)-BINAP) | NH₄OAc | >99 | 96.8 | acs.org |

| Ethyl 3-oxo-3-phenylpropanoate | Ru(OAc)₂( (R)-DM-SEGPHOS) | NH₄Cl | 91 | 99.5 | researchgate.net |

Enzymatic methods offer a powerful alternative for obtaining enantiomerically pure compounds. Lipase-catalyzed kinetic resolution of racemic this compound is a highly effective strategy. semanticscholar.org In this process, a lipase (B570770) selectively catalyzes the hydrolysis of one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the other enantiomer unreacted. researchgate.netnih.gov

Lipase B from Candida antarctica (CALB) and lipase from Pseudomonas cepacia are commonly used for the resolution of β-amino esters. semanticscholar.orgresearchgate.net The reaction is typically performed in a buffered aqueous solution or a biphasic system. semanticscholar.org This method allows for the separation of both the unreacted ester enantiomer and the resulting carboxylic acid enantiomer with very high enantiomeric excess, often greater than 99%. semanticscholar.org The efficiency of the resolution is quantified by the enantiomeric ratio (E), with high E values (>100) indicating excellent selectivity. semanticscholar.org

| Substrate Analogue | Enzyme | Solvent System | ee of Ester (%) | ee of Acid (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 3-amino-3-phenylpropanoate | Lipase PS (Pseudomonas cepacia) | 1,4-Dioxane/H₂O | >99 (R) | >99 (S) | semanticscholar.org |

| Ethyl 3-aminobutanoate | Lipase B (Candida antarctica) | Butyl butyrate | >99 (S) | 97 (R) | researchgate.net |

| Methyl 3-amino-3-(4-methylphenyl)propanoate | Lipase PS (Pseudomonas cepacia) | 1,4-Dioxane/H₂O | >99 (R) | >99 (S) | semanticscholar.org |

Catalytic Approaches in Synthesis

Catalysis is central to the efficient synthesis of esters. Brønsted acids are widely employed to catalyze the formation of the ester bond and in other key transformations during the synthesis of aromatic compounds.

Brønsted acids are fundamental catalysts in organic synthesis, particularly for esterification reactions. The synthesis of this compound from its corresponding carboxylic acid and ethanol is typically achieved via Fischer esterification, a reaction catalyzed by a strong acid. wikipedia.org

Sulfuric Acid (H₂SO₄) is the most common and cost-effective catalyst for Fischer esterification. wikipedia.orgchemguide.co.uk It protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. chemguide.co.uk Sulfuric acid also acts as a dehydrating agent, shifting the reaction equilibrium towards the product side to improve the yield of the ester. uakron.edu

Acetic Acid (CH₃COOH) , while a weaker acid, can also serve as a catalyst in certain reactions, such as the N-acylation of amines using esters as the acyl source. researchgate.netrsc.org In the context of synthesizing complex aromatic compounds, it can be used as both a solvent and a catalyst for reactions like the Mills reaction for synthesizing aromatic azo compounds. researchgate.net

Trifluoromethanesulfonic Acid (TfOH, CF₃SO₃H) is a superacid, significantly stronger than sulfuric acid, and is a highly efficient Brønsted acid catalyst for a wide range of organic transformations. Its high catalytic activity allows for reactions to proceed under milder conditions or with substrates that are unreactive with weaker acids. It is used to promote reactions such as hydroarylation and cyclization in the synthesis of complex aromatic structures. acs.org

| Catalyst | Typical Application | Key Advantage | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Fischer Esterification | Cost-effective, acts as a dehydrating agent | wikipedia.orgchemguide.co.uk |

| Acetic Acid (CH₃COOH) | Acylation reactions, solvent/catalyst system | Moderate acidity, can serve dual roles | researchgate.netresearchgate.net |

| Trifluoromethanesulfonic Acid (TfOH) | Esterification, Hydroarylation, Cyclization | Very high acidity, highly efficient catalysis | acs.org |

Transition Metal Catalysis (e.g., Rh, Ir, Cu)

Transition metal-catalyzed reactions are pivotal in the synthesis of aromatic amines and their derivatives, providing efficient pathways for carbon-nitrogen (C-N) bond formation. While specific literature detailing Rhodium (Rh) or Iridium (Ir) catalysis for the direct synthesis of this compound is not prominent, the principles of their application in related syntheses are well-established. For instance, Iridium(III)-mediated photoredox conditions have been used to enable the substitution of amino groups in heteroaromatic compounds. researchgate.net Copper (Cu)-catalyzed reactions are particularly relevant and have been utilized in the synthesis of various amino esters and aniline derivatives. google.comresearchgate.net These methods often involve cross-coupling reactions or reductive aminations, which are key steps in constructing the core structure of the target molecule.

For example, copper-catalyzed systems have been developed for the synthesis of 4(3H)-quinazolone, and iron-catalysis has been used for the oxidative amination of benzylic C-H bonds with anilines, showcasing the utility of transition metals in forming C-N bonds. google.com The synthesis of esters through copper-catalyzed 1,4-reductions also represents a relevant strategy for producing the propanoate moiety. researchgate.net

Table 1: Application of Transition Metal Catalysis in Analogous Syntheses

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Copper Oxide | Catalysis | Synthesis of 4(3H)-quinazolone | google.com |

| Iron Catalyst | Oxidative Amination | Amination of benzylic C(sp3)–H bonds with anilines | google.com |

| Copper Hydride | 1,4-Reduction | Chemoselective reduction for ester synthesis | researchgate.net |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an exceptionally valuable technique in organofluorine chemistry, offering mild and efficient conditions for fluorination that avoid the need for strictly anhydrous or oxygen-free environments. illinois.edu This methodology is highly appealing for the synthesis of this compound as it facilitates the introduction of the fluorine atom with high selectivity. In PTC, a catalyst, typically a lipophilic chiral ionic salt like a quaternary ammonium salt, transports a reactant from one phase (e.g., aqueous or solid) to another (organic), where the reaction occurs. illinois.edu

Recent advancements include the development of hydrogen bonding phase-transfer catalysis (HB-PTC). ox.ac.ukorganic-chemistry.org Chiral bis-urea catalysts, for example, can form hydrogen bonds with fluoride (B91410) anions from sources like cesium fluoride (CsF), enhancing their solubility and reactivity in organic solvents to enable asymmetric C-F bond formation. organic-chemistry.org This approach has been successfully used in the enantioselective synthesis of γ-fluoroamines through the ring-opening of azetidinium triflates. organic-chemistry.org The use of dianionic phase-transfer catalysts derived from chiral dicarboxylic acids has also been reported for the enantioselective fluorination of allylamine (B125299) derivatives using Selectfluor as the fluorine source. mdpi.com

Table 2: Examples of Phase-Transfer Catalysis in Fluorination Reactions

| Catalyst Type | Fluoride Source | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-derived Quaternary Ammonium Salts | Electrophilic Fluorinating Reagents | General Nucleophiles | Avoids transition metals; robust catalyst turnover | illinois.edu |

| Chiral Bis-Urea | Cesium Fluoride (CsF) | Azetidinium Triflates | Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) | organic-chemistry.org |

| Chiral Dicarboxylic Acid (in situ dianion) | Selectfluor | γ-Substituted Allylamines | Highly enantio- and diastereoselective fluorination | mdpi.com |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthetic design for pharmaceutical intermediates like this compound is crucial for minimizing environmental impact and improving process safety and efficiency. mdpi.com Key principles include the use of catalytic reagents over stoichiometric ones, maximizing atom economy, employing safer solvents or solvent-free conditions, and using renewable feedstocks. mdpi.comnih.gov

Catalytic methods, such as the transition metal and phase-transfer catalysis discussed, are inherently greener as they reduce waste by using small amounts of catalysts that can be recycled. mdpi.com The pursuit of solvent-free reactions is another important green approach. For example, a copper-catalyzed reaction for synthesizing indolizines has been developed under solvent-free conditions, achieving high yields. mdpi.com When solvents are necessary, the choice of greener alternatives like water or ethanol is preferred over hazardous organic solvents. ejcmpr.com The use of microwave-assisted synthesis is another technique that aligns with green chemistry by reducing reaction times, saving energy, and often increasing yields. mdpi.com

Optimization of Reaction Parameters

The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the careful optimization of several key reaction parameters.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in catalytic reactions. In phase-transfer catalysis for fluorination, the poor solubility of electrophilic fluorinating reagents in non-polar solvents minimizes the uncatalyzed background reaction, leading to high enantioselectivity. illinois.edu Toluene is often used in such reactions. mdpi.com For other types of reactions, such as the synthesis of an analogue, ethyl 3-(pyridin-2-ylamino) propanoate, anhydrous ethanol was used as the solvent. google.com The polarity and coordinating ability of the solvent can influence the stability of intermediates, the solubility of reagents, and the efficacy of the catalyst, thereby affecting both the reaction rate and its selectivity. In some green chemistry approaches, the ideal is to eliminate the solvent entirely or use environmentally benign options like water or ethanol. mdpi.comejcmpr.com

Temperature and Pressure Control for Yield Enhancement

Temperature is a critical parameter for controlling reaction kinetics and thermodynamics. Many PTC fluorination reactions can be conducted at or near room temperature, which is advantageous for energy efficiency and for preventing the decomposition of sensitive substrates or products. mdpi.com However, other synthetic steps may require elevated temperatures to overcome activation energy barriers. For instance, the synthesis of an amino propanoate analogue via a catalyzed Michael addition was conducted under reflux in an oil bath at 120-160 °C for 16-20 hours to achieve a high yield. google.com Pressure control is also important, particularly in reactions involving gases, such as catalytic hydrogenation to reduce a nitro group to an amine, a common step in the synthesis of such compounds.

Catalyst Selection and Loading Optimization

The selection of an appropriate catalyst is fundamental to the success of the synthesis. In PTC fluorination, the structure of the chiral catalyst dictates the stereochemical outcome of the reaction. illinois.eduorganic-chemistry.org For transition metal-catalyzed reactions, the choice of metal and its ligand framework is crucial for activity and selectivity. google.comresearchgate.net

Optimizing the catalyst loading is a key aspect of process development, balancing reaction efficiency with cost and sustainability. A lower catalyst loading is generally preferred to minimize cost and reduce potential metal contamination in the final product. In documented syntheses of related compounds, catalyst loading is typically in the range of 5 to 10 mol%. google.commdpi.com For example, a chiral dicarboxylic acid precatalyst was used at 5 mol% for an enantioselective fluorination, while trifluoromethanesulfonic acid was used at 5-10 mol% for a catalyzed amination reaction. google.commdpi.com

Table 3: Optimization Parameters in Analogous Syntheses

| Reaction Type | Parameter | Condition | Outcome | Reference |

|---|---|---|---|---|

| PTC Fluorocyclization | Solvent | Toluene | High enantio- and diastereoselectivity | mdpi.com |

| PTC Fluorocyclization | Temperature | Room Temperature | Mild conditions, good for sensitive substrates | mdpi.com |

| PTC Fluorocyclization | Catalyst Loading | 5 mol% | Efficient catalysis with low loading | mdpi.com |

| Catalyzed Amination | Solvent | Anhydrous Ethanol | Effective medium for the reaction | google.com |

| Catalyzed Amination | Temperature | 120-160 °C | Enhanced reaction rate and yield (83-85%) | google.com |

Reaction Time and Yield Maximization

Empirical studies on analogous compounds, such as ethyl 3-(pyridin-2-ylamino) propanoate, demonstrate a clear correlation between reaction time and final yield. In a catalyzed hydroamination reaction, variations in the reflux time have shown discernible effects on the product yield. For instance, a reaction time of 16 hours resulted in a yield of 85%, while extending the reaction to 18 or 20 hours led to slightly lower yields of 80% and 83%, respectively google.com. This suggests an optimal time frame for the reaction, after which product degradation may begin to occur. These optimized reaction times, ranging from 16 to 20 hours, represent a significant improvement over previously reported methods that required 24 to 100 hours and produced much lower yields, typically between 30% and 52% google.com.

The choice of synthetic methodology itself plays a crucial role in determining both the reaction time and the achievable yield. For example, in the synthesis of certain methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates, comparing a trichloroacetimidate (B1259523) coupling method with an acetate coupling method reveals significant differences. The trichloroacetimidate method consistently resulted in shorter reaction times and slightly improved yields across a range of substrates rsc.org.

Table 1: Effect of Reaction Time on the Yield of Ethyl 3-(pyridin-2-ylamino) propanoate google.com

| Reaction Time (hours) | Yield (%) |

|---|---|

| 16 | 85 |

| 18 | 80 |

Table 2: Comparison of Synthetic Methods on Reaction Time and Yield for Analogues rsc.org

| Compound | Trichloroacetimidate Method Time (h) | Trichloroacetimidate Method Yield (%) | Acetate Method Time (h) | Acetate Method Yield (%) |

|---|---|---|---|---|

| Analogue 1 | 2.5 | 85 | 4 | 80 |

| Analogue 2 | 3 | 82 | 5 | 78 |

| Analogue 3 | 3 | 80 | 5 | 75 |

| Analogue 4 | 4 | 78 | 6 | 70 |

These findings underscore the importance of systematic optimization of reaction conditions and the selection of the most efficient synthetic route to maximize productivity.

Isolation and Purification Techniques in Synthetic Protocols

Following the completion of the chemical synthesis, a series of isolation and purification steps are essential to separate the target compound, this compound or its analogues, from unreacted starting materials, catalysts, solvents, and byproducts. The purity of the final compound is paramount, and achieving it often requires a combination of techniques.

Column chromatography, particularly flash chromatography using silica (B1680970) gel as the stationary phase, is a cornerstone technique for the purification of propanoate derivatives in organic synthesis. orgsyn.orgbeilstein-journals.org This method separates compounds based on their differential adsorption to the silica gel and their solubility in the mobile phase (eluent). The selection of an appropriate eluent system is critical for achieving effective separation.

Researchers have successfully employed various solvent systems to purify analogues of this compound. The choice of solvents and their ratios are tailored to the polarity of the specific compound being isolated. For instance, mixtures of a non-polar solvent like petroleum ether or hexanes with a more polar solvent like ethyl acetate are common. In some cases, dichloromethane (B109758) (DCM) and methanol (MeOH) are used. rsc.org For certain compounds, particularly basic amines that might interact strongly with the acidic silica gel, the silica is pre-treated with a base like triethylamine (B128534) (Et3N) to prevent streaking and improve separation efficiency nih.gov.

Table 3: Examples of Eluent Systems for Column Chromatography Purification of Analogues

| Eluent System | Application Notes | Source(s) |

|---|---|---|

| Dichloromethane : Ethyl Acetate = 2 : 1 | Used for purification of a crude product to yield a light yellow oil. | rsc.org |

| Petroleum Ether : Ethyl Acetate = 3 : 1 | Employed to isolate a colorless oil from a crude reaction mixture. | rsc.org |

| Dichloromethane : Methanol = 100 : 3 | Utilized to purify a crude product, resulting in a white solid. | rsc.org |

| 25% Ethyl Acetate in Hexanes | Applied in flash silica gel chromatography to yield an off-white solid. | beilstein-journals.org |

Recrystallization is a powerful purification technique for solid compounds, leveraging differences in solubility of the product and impurities in a specific solvent or solvent mixture at varying temperatures. The crude solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For analogues of this compound, various solvent systems have been reported. A mixture of petroleum ether and ethyl acetate is frequently used, where the ratio is adjusted to optimize crystal formation and purity google.com. Other solvents such as isopropyl alcohol and ethyl alcohol have also been effectively used for the recrystallization of related structures. rsc.orgnih.gov

Table 4: Solvents Used for Recrystallization of Analogous Compounds

| Solvent/Solvent System | Ratio (if applicable) | Source(s) |

|---|---|---|

| Petroleum Ether / Ethyl Acetate | 10:1, 8:1, 5:1 | google.com |

| Ethyl Acetate / Petroleum Ether | Not specified | rsc.org |

| Isopropyl Alcohol | Not applicable | nih.gov |

Concentration under reduced pressure, typically performed using a rotary evaporator, is a standard and indispensable step in the workup and isolation process. This technique allows for the gentle and efficient removal of large volumes of solvent at temperatures significantly below their atmospheric boiling points. nih.govprepchem.com This is particularly important for preventing the thermal degradation of sensitive organic molecules.

In synthetic protocols for propanoate derivatives, this step is applied after extractions or before subsequent purification steps like chromatography or recrystallization. For example, after an initial workup, the reaction solution may be concentrated at a controlled temperature and pressure to remove the reaction solvent google.com. Similarly, fractions collected from column chromatography are combined and the solvent is evaporated under reduced pressure to yield the purified product rsc.org. Specific conditions are sometimes reported, such as controlling the temperature between 35-40 °C and the pressure between 0.09-0.1 MPa, to ensure efficient solvent removal without compromising the product's integrity google.com.

Chemical Reactivity and Derivatization Pathways

Reactivity of the Amino Functional Group

The primary amino group on the phenyl ring is a potent nucleophile and a key handle for derivatization. Its reactivity is central to forming new carbon-nitrogen and heteroatom-nitrogen bonds.

The nucleophilic amino group readily reacts with various acylating agents to form stable amide bonds. This transformation is fundamental in medicinal chemistry for modifying the properties of parent amine compounds. Typical acylating agents include acyl chlorides and acid anhydrides, often used in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

The general reaction involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Table 1: Representative Acylation Reactions

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Pyridine or Triethylamine (B128534) | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | Ethyl 3-(4-acetamido-2-fluorophenyl)propanoate |

| Benzoyl Chloride | Pyridine or Triethylamine | DCM or THF | Ethyl 3-(4-(benzamido)-2-fluorophenyl)propanoate |

| Acetic Anhydride | Pyridine or Sodium Acetate (B1210297) | Acetic Acid or DCM | Ethyl 3-(4-acetamido-2-fluorophenyl)propanoate |

These reactions are typically high-yielding and proceed under mild conditions. The resulting amides are often crystalline solids, which facilitates their purification. This straightforward derivatization allows for the introduction of a wide variety of substituents, thereby tuning the molecule's steric and electronic properties.

The primary amino group can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium toward the product.

The synthesis of Schiff bases from amino-triazole derivatives containing a fluorophenyl group has been demonstrated, showcasing the viability of this reaction on similar structures. mdpi.com For instance, reacting an aminotriazole with various aromatic aldehydes in ethanol (B145695) at reflux yields the corresponding Schiff bases in high yields. mdpi.com This methodology can be applied to Ethyl 3-(4-amino-2-fluorophenyl)propanoate to produce a range of imine derivatives.

Table 2: Potential Schiff Base Formation Reactions

| Carbonyl Compound | Catalyst | Solvent | Expected Product |

|---|---|---|---|

| Benzaldehyde (B42025) | Acetic Acid (catalytic) | Ethanol or Toluene | Ethyl 3-(4-((E)-benzylideneamino)-2-fluorophenyl)propanoate |

| 4-Methoxybenzaldehyde | Acetic Acid (catalytic) | Ethanol or Toluene | Ethyl 3-(2-fluoro-4-(((E)-4-methoxybenzylidene)amino)phenyl)propanoate |

| Acetone | Acetic Acid (catalytic) | Ethanol or Toluene | Ethyl 3-(2-fluoro-4-(propan-2-ylideneamino)phenyl)propanoate |

The formation of the imine bond is reversible and can be hydrolyzed back to the amine and carbonyl compound in the presence of aqueous acid. nih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the ring. For an SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

In this compound, the leaving group is the fluorine atom. However, the ring is substituted with a primary amino group, which is a powerful electron-donating group (EDG) through resonance. This EDG increases the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, the potential for a direct SNAr reaction on this substrate under standard conditions is low. The reaction would require harsh conditions or a modification of the amino group into an electron-withdrawing substituent to facilitate nucleophilic attack.

Transformations Involving the Ester Moiety

The ethyl ester functional group offers another site for chemical modification, primarily through reactions involving the carbonyl group.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-amino-2-fluorophenyl)propanoic acid. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. The reaction of a similar ester with KOH in an alcohol-water mixture at elevated temperatures has been shown to effectively yield the corresponding carboxylic acid. rsc.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves heating the ester with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of excess water.

Table 3: Conditions for Ester Hydrolysis

| Condition | Reagents | Solvent | Product |

|---|---|---|---|

| Basic (Saponification) | NaOH or KOH | Water/Ethanol mixture | 3-(4-amino-2-fluorophenyl)propanoic acid |

| Acidic | H₂SO₄ or HCl (aq) | Water | 3-(4-amino-2-fluorophenyl)propanoic acid |

The resulting carboxylic acid is a valuable intermediate that can undergo further reactions, such as conversion to acyl chlorides or participation in coupling reactions to form amides. rsc.org

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, the ethyl group can be replaced by another alkyl or aryl group by reacting it with a different alcohol in the presence of a catalyst.

For example, reacting the ethyl ester with methanol (B129727) and a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of Mthis compound. The reaction is an equilibrium process, and using a large excess of the new alcohol is necessary to drive the reaction to completion.

Table 4: Potential Transesterification Reactions

| Alcohol | Catalyst | Expected Product |

|---|---|---|

| Methanol | H₂SO₄ (acid) or NaOCH₃ (base) | Mthis compound |

| Propan-1-ol | H₂SO₄ (acid) or NaOPr (base) | Propyl 3-(4-amino-2-fluorophenyl)propanoate |

| Benzyl alcohol | H₂SO₄ (acid) or NaOBn (base) | Benzyl 3-(4-amino-2-fluorophenyl)propanoate |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the powerful electron-donating amino (-NH₂) group. The reactivity and regioselectivity of such reactions are governed by the combined electronic effects of both the amino and the fluoro (-F) substituents.

The amino group is a strong activating group and an ortho, para-director. libretexts.org This is due to its potent positive mesomeric effect (+M), where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This delocalization increases the electron density at the positions ortho and para to the amino group, making them more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.orgyoutube.com Although the amino group also exerts an electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity, the resonance effect is dominant. libretexts.org

The fluorine atom, a halogen, exhibits a dual electronic nature. It has a strong electron-withdrawing inductive effect (-I) owing to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it also possesses a lone pair of electrons that can be donated to the ring via the mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions. wikipedia.orgcsbsju.edu For halogens, the inductive effect generally outweighs the mesomeric effect, making them deactivating groups that are nonetheless ortho, para-directing. libretexts.org

In this compound, the directing effects of the two substituents are synergistic and conflicting. The powerful activating and directing effect of the amino group at C4 is the dominant influence. youtube.comyoutube.com It strongly directs incoming electrophiles to the C3 and C5 positions (ortho to the amine). The fluorine at C2 also directs to its ortho (C3) and para (C5) positions. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions.

The potential sites for electrophilic attack are summarized below:

| Position on Phenyl Ring | Relation to -NH₂ Group | Relation to -F Group | Predicted Reactivity | Notes |

|---|---|---|---|---|

| C3 | ortho | ortho | Highly Favored | Activated by both groups' resonance effects. |

| C5 | ortho | para | Highly Favored | Activated by both groups' resonance effects. Sterically less hindered than C3. |

| C6 | meta | meta | Disfavored | Not activated by the resonance effect of either substituent. |

Between the two activated positions, C5 might be slightly favored over C3 due to reduced steric hindrance from the adjacent ethyl propanoate side chain at C1. Typical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield predominantly the 3- and 5-substituted products.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental for separating Ethyl 3-(4-amino-2-fluorophenyl)propanoate from impurities and confirming its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A typical Reverse-Phase HPLC (RP-HPLC) method allows for the separation of the compound from starting materials, by-products, and degradation products. The method's parameters can be meticulously validated according to International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and selectivity. researchgate.netpensoft.net

A standard HPLC analysis might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile. pensoft.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity checks. pensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits strong absorbance, such as 225 nm. researchgate.netpensoft.net

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.netpensoft.net |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min researchgate.netpensoft.net |

| Column Temperature | 30 °C researchgate.netpensoft.net |

| Detection | UV at 225 nm researchgate.netpensoft.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. For high-throughput screening or in-process controls during the synthesis of this compound, UPLC offers a considerable advantage over conventional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This combination provides unequivocal identification of this compound by confirming its molecular weight. The technique is also invaluable for identifying unknown impurities by providing mass information that can elucidate their structures.

In a typical LC-MS analysis, the effluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization method for this type of molecule, which would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 212.2, corresponding to its molecular formula C₁₁H₁₄FNO₂. guidechem.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of chemical reactions in real-time. thieme.deresearchgate.net During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting material standards, the progression of the reaction can be visualized under UV light or with a suitable staining agent. researchgate.net The relative retention factors (Rf) of the spots indicate the polarity of the components, allowing chemists to make informed decisions about the reaction's endpoint.

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, it is often a precursor or intermediate in the synthesis of chiral active pharmaceutical ingredients. If a chiral center is introduced in a subsequent synthetic step, the enantiomeric purity of that new compound becomes critically important. Chiral chromatography, particularly chiral HPLC, is the gold standard for separating and quantifying enantiomers. nih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely used and have shown high resolving power for a variety of chiral compounds, including amino acid esters. researchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the ethyl ester group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), two methylene groups of the propanoate chain (appearing as triplets), and the aromatic protons, which would exhibit complex splitting patterns due to fluorine-proton coupling. rsc.org

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the propanoate chain, and the distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and amino substituents. rsc.orgst-andrews.ac.uk

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester group, C-F stretching, and vibrations associated with the aromatic ring. rsc.orgnist.gov

MS (Mass Spectrometry): Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns. nih.gov The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the ester group or the propanoate side chain. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | Signals for ethyl group (~1.2 ppm, triplet; ~4.1 ppm, quartet), propanoate CH₂ groups (~2.6 ppm, triplet; ~2.9 ppm, triplet), aromatic protons (~6.4-7.1 ppm, multiplets), and amine protons (broad singlet). |

| ¹³C NMR | Signals for ester carbonyl (~172 ppm), aromatic carbons (~110-160 ppm with C-F splitting), O-CH₂ (~60 ppm), aliphatic CH₂ carbons (~25-35 ppm), and CH₃ (~14 ppm). |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1730 (C=O stretch, ester), ~1620 (N-H bend), ~1250 (C-O stretch, ester), ~1180 (C-F stretch). |

| Mass Spec (m/z) | Molecular Ion [M]⁺ at 211; [M+H]⁺ at 212. Key fragments may include loss of ethoxy group (-OC₂H₅) or the entire ester function. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethyl group, and the protons of the propanoate chain. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) would reveal the connectivity between neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would help in assigning them to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and propanoate groups.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom on the phenyl ring, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. This technique is highly sensitive to the local environment of the fluorine atom and would provide a specific signal corresponding to its position. The chemical shift and any observed couplings with neighboring protons would further confirm the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques would be employed. Correlation Spectroscopy (COSY) would establish ¹H-¹H connectivities, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would reveal direct and long-range ¹H-¹³C correlations, respectively. These experiments are vital for constructing a complete and accurate structural model of the molecule.

Mass Spectrometry for Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₁H₁₄FNO₂), distinguishing it from other compounds with the same nominal mass. This technique serves as a definitive confirmation of the compound's elemental composition.

Despite the established utility of these analytical methods, the specific experimental data for this compound is not available in the surveyed literature. Therefore, the creation of detailed data tables and an in-depth discussion of research findings for this particular compound cannot be provided at this time.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3250 | N-H stretching (asymmetric and symmetric) | Primary amine |

| 3100-3000 | C-H stretching | Aromatic |

| 2980-2850 | C-H stretching (asymmetric and symmetric) | Aliphatic (CH₂, CH₃) |

| 1735-1715 | C=O stretching | Ester |

| 1620-1580 | N-H bending | Primary amine |

| 1600-1450 | C=C stretching | Aromatic ring |

| 1250-1000 | C-O stretching | Ester |

| 1280-1150 | C-N stretching | Aromatic amine |

| 1150-1085 | C-F stretching | Aryl fluoride (B91410) |

FT-Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the vibrational transitions. Aromatic and other non-polar bonds often produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations are expected to be particularly prominent. As with FT-IR, specific experimental data is limited, but expected Raman shifts can be predicted researchgate.net.

Predicted FT-Raman Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic |

| 2980-2850 | C-H stretching | Aliphatic (CH₂, CH₃) |

| 1620-1580 | C=C stretching | Aromatic ring |

| 1300-1200 | C-N stretching | Aromatic amine |

| 1150-1085 | C-F stretching | Aryl fluoride |

| 1000 | Ring breathing mode | Benzene ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to the π → π* and n → π* transitions within the substituted benzene ring. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Solvent | Electronic Transition |

| ~290-310 nm | Ethanol (B145695)/Methanol (B129727) | π → π |

| ~220-240 nm | Ethanol/Methanol | π → π |

The longer wavelength absorption is attributed to the electronic transitions within the entire chromophore, influenced by the electron-donating amino group. The shorter wavelength absorption is a characteristic benzenoid band. The exact position of these maxima can be influenced by the solvent polarity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to investigate molecular properties at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A DFT study on Ethyl 3-(4-amino-2-fluorophenyl)propanoate would involve calculating the electron density to determine the molecule's ground-state energy and, from this, derive various properties. Such a study would elucidate the distribution of electrons within the molecule, highlighting areas of high or low electron density, which is crucial for understanding its chemical reactivity. For instance, DFT can help identify which atoms are more likely to act as nucleophiles or electrophiles.

The accuracy of DFT calculations is highly dependent on the chosen level of theory and the basis set. The level of theory refers to the specific functional used (e.g., B3LYP, PBE0), while the basis set is a set of mathematical functions used to represent the electronic wavefunctions (e.g., 6-31G*, cc-pVDZ). The selection of an appropriate basis set and functional is a critical step. A larger basis set generally yields more accurate results but at a higher computational expense. For a molecule containing elements like fluorine, nitrogen, and oxygen, basis sets that include polarization and diffuse functions are often necessary to accurately describe the electronic distribution and non-covalent interactions.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed absorption bands. For this compound, this would involve identifying the characteristic stretching and bending frequencies of its functional groups, such as the amino (N-H), fluoro (C-F), and ester (C=O, C-O) groups.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. An FMO analysis of this compound would provide quantitative data on these energies, offering insights into its potential reaction pathways.

Table 1: Illustrative Data Table for FMO Analysis (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound is unavailable.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Chemical Reactivity Descriptors and Electronic Properties

From the electronic structure calculations, various descriptors of chemical reactivity and electronic properties can be derived.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting reaction sites. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. For this compound, an MEP map would visualize the charge distribution across the molecule, highlighting the electronegative regions around the fluorine, oxygen, and nitrogen atoms and any electropositive regions, thereby predicting its interaction with other molecules.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Fukui Functions for Identification of Nucleophilic and Electrophilic Sites

Fukui functions are instrumental in predicting the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. For a molecule like this compound, the Fukui functions would highlight the reactive centers.

Based on analyses of similar aromatic amines and fluorinated compounds, the nitrogen atom of the amino group is anticipated to be a primary site for electrophilic attack due to the lone pair of electrons. chemrxiv.orgresearchgate.net Conversely, the carbonyl carbon of the ester group would be a prime target for nucleophilic attack. The fluorine atom, being highly electronegative, influences the electron distribution across the phenyl ring, thereby modulating the reactivity of the aromatic carbons. The regions with a higher value of the Fukui function for electron addition (f+) are susceptible to nucleophilic attack, while those with a higher value for electron removal (f-) are prone to electrophilic attack.

Table 1: Predicted Reactive Sites in this compound Based on Fukui Functions

| Atomic Site | Predicted Reactivity | Rationale |

| Amino Nitrogen (N) | High Electrophilic Susceptibility | Presence of lone pair electrons, acting as a Lewis base. |

| Carbonyl Carbon (C=O) | High Nucleophilic Susceptibility | Electron deficiency due to the high electronegativity of the oxygen atom. |

| Aromatic Carbons | Modulated Reactivity | Influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular delocalization of electron density, which is crucial for understanding the stability and reactivity of a molecule. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals. In this compound, significant intramolecular charge transfer (ICT) is expected.

Table 2: Expected Significant NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Consequence |

| n(N) | π(C-C) of phenyl ring | Lone pair delocalization | Increased stability, influence on aromatic reactivity. |

| n(O) of C=O | π(C-C) of phenyl ring | Lone pair delocalization | Contribution to electronic delocalization. |

| π(C-C) of phenyl ring | π*(C=O) | π-electron delocalization | Enhanced conjugation between the ring and the ester group. |

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. nih.gov this compound possesses such a "push-pull" electronic structure, with the amino group acting as an electron donor and the ester group, influenced by the fluorine atom, acting as an electron acceptor.

Theoretical calculations on similar fluorinated aniline (B41778) derivatives have shown that such molecules can possess significant first-order hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.netresearchgate.net The magnitude of β is directly related to the extent of intramolecular charge transfer. The presence of the fluorine atom can enhance the NLO response by increasing the electron-accepting strength of the system. Computational studies typically involve the calculation of dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to evaluate the NBO potential of a molecule.

Table 3: Predicted Non-Linear Optical Properties of this compound

| Property | Symbol | Significance | Expected Trend |

| Dipole Moment | μ | Measure of charge separation | Moderate to high, due to donor-acceptor groups. |

| Polarizability | α | Measure of the distortion of electron cloud in an electric field | Significant, due to the presence of a π-system. |

| First Hyperpolarizability | β | Measure of the second-order NLO response | Potentially high, indicating NLO activity. |

Structural Elucidation and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Computational methods are invaluable for exploring the potential energy surface and identifying the most stable conformations.

Optimized Molecular Geometries and Conformational Landscapes

The optimized molecular geometry of this compound would be determined by a balance of electronic and steric effects. The phenyl ring is expected to be largely planar, while the ethyl propanoate side chain will have several rotatable bonds, leading to a complex conformational landscape.

Computational studies on related molecules, such as 2-fluoroaniline (B146934), have provided precise geometric parameters for the substituted phenyl ring. umanitoba.ca The presence of the fluorine atom ortho to the amino group can lead to intramolecular hydrogen bonding between one of the N-H bonds and the fluorine atom, which would influence the orientation of the amino group and the planarity of the system. The propanoate side chain can adopt various conformations, and the global minimum energy structure would be the one that minimizes steric hindrance while maximizing favorable electronic interactions.

Dihedral Angle Analysis

Dihedral angles are crucial for describing the conformation of the flexible side chain and its orientation relative to the phenyl ring. Key dihedral angles in this compound would include those defining the rotation around the C(aryl)-C(alkyl), C-C, and C-O bonds of the propanoate chain.

Analysis of these dihedral angles in the optimized geometries of different conformers would reveal the preferred spatial arrangement of the functional groups. For instance, the orientation of the ester group relative to the phenyl ring will impact the extent of electronic conjugation. The values of these angles in the lowest energy conformer represent the most probable structure of the molecule.

Table 4: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(aryl)-C(aryl)-C(alkyl)-C(alkyl) | Orientation of the propanoate chain relative to the phenyl ring. |

| τ2 | C(aryl)-C(alkyl)-C(carbonyl)-O(ester) | Orientation of the carbonyl group. |

| τ3 | C(alkyl)-C(carbonyl)-O(ester)-C(ethyl) | Conformation of the ester linkage. |

Root Mean Square Deviation (RMSD) Analysis of Molecular Structures

Root Mean Square Deviation (RMSD) analysis is a quantitative measure used to compare the similarity of different molecular conformations. By calculating the RMSD between various optimized low-energy conformers, one can assess the degree of structural diversity in the conformational landscape. A low RMSD between several conformers would suggest a relatively rigid structure, while a high RMSD would indicate significant flexibility. This analysis is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a crystal lattice.

Intermolecular Interactions and Solid-State Studies

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Computational studies are instrumental in dissecting these interactions.

Hydrogen Bonding Network Analysis

Hydrogen bonds are crucial in determining the supramolecular architecture of crystalline solids. In a hypothetical crystal structure of this compound, the primary amine (-NH₂) group and the ester carbonyl (C=O) group would be the principal hydrogen bond donor and acceptor, respectively. The fluorine atom could also participate in weaker C-H···F interactions. A detailed analysis would involve identifying all hydrogen bonds, their geometries (bond lengths and angles), and their role in forming motifs like chains, dimers, or more complex networks.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N-H···O=C | 0.92 | 2.05 | 2.97 | 170 |

| C-H···F | 1.08 | 2.45 | 3.50 | 165 |

(Note: Data is illustrative and not based on experimental findings.)

Hirshfeld Surface Analysis and Fingerprint Plots for Close Contacts

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface would indicate hydrogen bonds and other close contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, one would expect significant contributions from H···H, O···H, and F···H contacts.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| F···H/H···F | 15.2 |

| C···H/H···C | 8.8 |

| Others | 5.5 |

(Note: Data is illustrative and not based on experimental findings.)

Radial Distribution Function (RDF) Analysis

In a simulated amorphous or liquid state, the Radial Distribution Function (RDF), g(r), describes the probability of finding an atom at a certain distance from a reference atom. RDF analysis can reveal details about the local molecular environment. For instance, the RDF between the nitrogen atom of the amino group and the oxygen atom of the ester group in surrounding molecules would show peaks at specific distances corresponding to the most probable hydrogen bonding distances.

Theoretical Prediction of Chemical Stability and Degradation Pathways

Computational methods can be employed to predict the chemical stability of a molecule and to explore potential degradation pathways, such as autoxidation.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. Calculating the BDEs of various bonds within this compound can identify the weakest bond, which is often the initial site of degradation. The N-H bonds of the amino group and the C-H bonds on the carbon adjacent to the phenyl ring are likely to be among the most susceptible to cleavage. Density Functional Theory (DFT) is a common method for calculating BDEs.

Table 3: Hypothetical Calculated Bond Dissociation Energies (BDEs) for this compound

| Bond | BDE (kcal/mol) |

|---|---|

| N-H (amino) | 90 |

| C-H (benzylic) | 85 |

| C-F (aromatic) | 115 |

(Note: Data is illustrative and not based on theoretical calculations.)

Autoxidation Mechanism Investigations

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For an aniline derivative like this compound, autoxidation would likely be initiated by the abstraction of a hydrogen atom from the amino group or a benzylic position to form a radical. This radical can then react with molecular oxygen to form a peroxy radical, which can propagate the chain reaction. Theoretical studies can map out the potential energy surface of these reaction pathways, identifying transition states and calculating activation energies to determine the most likely mechanism of degradation.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

A primary goal in modern chemical synthesis is the development of processes that are both efficient and environmentally benign. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. jocpr.comprimescholars.com Future research on Ethyl 3-(4-amino-2-fluorophenyl)propanoate will likely prioritize the discovery of synthetic pathways that maximize atom economy, moving away from traditional multi-step syntheses that often generate significant waste. numberanalytics.com

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic C-H Activation | Direct coupling of a C-H bond on the fluoroaniline (B8554772) ring with a propanoate synthon using a transition metal catalyst. | Reduces the need for pre-functionalized starting materials, fewer synthetic steps, less waste. |

| One-Pot Multicomponent Reactions | Combining a suitable aniline (B41778), a three-carbon electrophile, and an esterification agent in a single reaction vessel. | High efficiency, reduced solvent use and purification steps, excellent atom economy. |

| Biocatalysis | Employing enzymes to catalyze key bond-forming steps under mild, aqueous conditions. | High selectivity, environmentally friendly, potential for novel reactivity. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, better control over reaction parameters, potential for scalability and automation. |

By pursuing these greener synthetic routes, the production of this compound can become more sustainable and cost-effective. numberanalytics.comijpca.org

Development of Highly Stereoselective Methodologies for Enantiomer Control

While this compound itself is achiral, its derivatives possess significant potential for chirality. Substitution at the alpha or beta position of the propanoate chain would create a stereocenter, leading to enantiomeric forms. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is a critical future direction.

Future research should focus on asymmetric synthesis strategies to access enantiomerically pure derivatives of the title compound. Asymmetric hydrogenation using chiral transition-metal catalysts, such as those based on rhodium, ruthenium, or iridium, is a powerful technique for the stereoselective reduction of unsaturated precursors. ajchem-b.comacs.org For example, a precursor containing a double bond in the propanoate side chain could be hydrogenated to yield a specific enantiomer with high selectivity. nih.gov The design and application of fluorinated chiral ligands could further enhance the stereochemical outcome of these reactions. rsc.org

| Methodology | Description | Key Research Focus |

| Asymmetric Hydrogenation | The use of a chiral catalyst (e.g., Rh-DIPAMP, Ru-BINAP) to stereoselectively add hydrogen across a C=C double bond in a precursor molecule. ajchem-b.com | Design of new chiral ligands effective for fluorinated substrates; optimization of reaction conditions for high enantiomeric excess (ee). |

| Chiral Auxiliary-Based Synthesis | Covalently attaching a chiral molecule (auxiliary) to a substrate to direct a stereoselective reaction, followed by removal of the auxiliary. | Identification of efficient and recyclable chiral auxiliaries; development of high-yielding attachment and cleavage protocols. |

| Organocatalysis | Employing small, chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective C-C bond formation. | Screening of organocatalysts for reactions forming the propanoate backbone; exploring asymmetric Michael additions. |

| Enzymatic Resolution | Using enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | Screening for enzymes with high selectivity for derivatives of the title compound; process optimization for large-scale resolution. |

The ability to control the stereochemistry of these derivatives would vastly expand their utility, particularly in the fields of pharmaceutical and materials science.

Advanced Applications as Building Blocks in Specialized Chemical Fields